molecular formula C9H20N2 B2480123 1-Isopropyl-N-methylpiperidin-4-amine CAS No. 3312-60-5; 503126-34-9

1-Isopropyl-N-methylpiperidin-4-amine

Cat. No. B2480123
Key on ui cas rn: 3312-60-5; 503126-34-9
M. Wt: 156.273
InChI Key: IKTZTXACQRUKHD-UHFFFAOYSA-N
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Patent
US07767695B2

Procedure details

To a stirred mixture of methylamine hydrochloride (2.62 g, 38.8 mmol), THF (30 ml), ethanol (15 ml), N-isopropyl-4-piperidinone (3.0 ml, 20.2 mmol), and acetic acid (3.60 ml) was added sodium cyanoborohydride (30 ml, 1 molar solution in THF, 30 mmol), and the mixture was stirred at 60° C. for 6 hours and then at room temperature overnight. The mixture was concentrated under reduced pressure, water (50 ml) and potassium carbonate (47.0 g) were added, and the mixture was extracted with ethyl acetate (6×50 ml). The combined extracts were dried over magnesium sulphate and concentrated, to yield 3.78 g (quant.) of the title compound as an oil, which was used without further purification.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CN.C1COCC1.[CH:9]([N:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1)([CH3:11])[CH3:10].[C:19]([BH3-])#[N:20].[Na+]>C(O)(=O)C.C(O)C>[CH:9]([N:12]1[CH2:17][CH2:16][CH:15]([NH:20][CH3:19])[CH2:14][CH2:13]1)([CH3:11])[CH3:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)=O
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, water (50 ml) and potassium carbonate (47.0 g)
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (6×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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